(piperidin-2-yl)(pyridin-4-yl)methanol
Description
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Structure
3D Structure
Properties
CAS No. |
1338969-86-0 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
piperidin-2-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10-11,13-14H,1-3,6H2 |
InChI Key |
YWKIESVJWAHDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=NC=C2)O |
Purity |
95 |
Origin of Product |
United States |
Contextual Significance As a Heterocyclic Scaffold in Organic Synthesis
The piperidine (B6355638) and pyridine (B92270) moieties are fundamental building blocks in the synthesis of a vast array of biologically active compounds and natural products. Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in many pharmaceuticals, contributing to their desired pharmacological profiles. encyclopedia.pub Similarly, the pyridine ring, an aromatic counterpart, is a common structural motif in numerous drugs and agrochemicals. The fusion of these two rings through a methanol (B129727) linker in (piperidin-2-yl)(pyridin-4-yl)methanol creates a chiral scaffold with multiple points for chemical modification, making it an attractive starting point for combinatorial chemistry and the generation of diverse molecular libraries.
The synthesis of substituted piperidines, the core of the title compound, is a well-established area of organic chemistry. A primary route to access the piperidine ring is through the hydrogenation of the corresponding pyridine derivative. nih.gov This transformation can be achieved using various catalytic systems, often under high pressure and temperature. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and, importantly, for controlling the stereochemistry of the final product, a critical aspect for its biological activity. nih.gov
Recent advancements have focused on developing more efficient and selective hydrogenation methods. For instance, the use of heterogeneous catalysts, such as cobalt nanoparticles, has been shown to facilitate the hydrogenation of pyridine derivatives in environmentally benign solvents like water. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful strategy for obtaining enantiomerically enriched piperidines. nih.gov
The table below summarizes various catalytic systems employed in the hydrogenation of pyridine derivatives to piperidines, a key synthetic step relevant to the formation of the (piperidin-2-yl)methanol moiety.
| Catalyst System | Substrate Scope | Key Features |
| Cobalt nanoparticles on melamine/titanium | Substituted pyridines | Acid-free conditions, operable in water. nih.gov |
| Rhodium(I) complex with pinacol (B44631) borane | Fluoropyridines | Highly diastereoselective dearomatization/hydrogenation. nih.gov |
| Iridium complexes | Pyridinium salts | Asymmetric hydrogenation for enantiomerically enriched products. nih.gov |
| Raney-Ni | Quaternary pyridinium salts | Partial reduction followed by further transformation. nih.gov |
This table presents examples of catalytic systems for pyridine hydrogenation, a general method for synthesizing the piperidine core of the title compound.
Overview of Key Academic Research Trajectories
Classical Total Synthesis Approaches
Classical approaches to the synthesis of the this compound scaffold traditionally rely on well-established, often stoichiometric, reactions. These methods typically involve the construction of one heterocyclic ring followed by its linkage to the second, or the formation of the piperidine ring from an acyclic precursor already bearing the pyridine (B92270) moiety.
A primary classical method involves the hydrogenation of a substituted pyridine to form the piperidine ring. The synthesis would start from a suitable 2-substituted pyridine, such as 2-(pyridin-4-oyl)pyridine. The pyridine ring of this precursor could be selectively or fully hydrogenated using heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). news-medical.netnih.govrsc.org These reactions often require harsh conditions, including high pressures (50-100 bar) and elevated temperatures, and may be carried out in acidic solvents like acetic acid to activate the pyridine ring towards reduction. news-medical.netthalesnano.com The final step would be the reduction of the ketone to the desired secondary alcohol.
Another fundamental classical strategy is the reduction of a carbonyl functional group . A plausible route involves the preparation of an N-protected 2-(pyridin-4-oyl)piperidine intermediate. The critical secondary alcohol can then be generated through reduction of the ketone using a metal hydride reagent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). acs.orgdtic.mil The choice of reducing agent and reaction conditions is crucial to avoid unwanted side reactions. For instance, LiAlH₄ is a powerful reducing agent capable of reducing esters and amides, offering a direct route from a precursor like methyl piperidine-2-carboxylate coupled to a pyridine unit. acs.org
Finally, organometallic addition reactions , such as the use of Grignard or organolithium reagents, represent a cornerstone of classical C-C bond formation. A synthetic plan could involve the reaction of a protected 2-lithiated piperidine with pyridine-4-carboxaldehyde. Conversely, a Grignard reagent, such as 4-pyridylmagnesium bromide, could be added to a protected piperidine-2-carboxaldehyde. thalesnano.com These methods require careful control of reaction conditions, particularly temperature, to manage the high reactivity of the organometallic species and ensure selective 1,2-addition to the carbonyl group.
Modern Catalyst-Mediated Synthesis of the Core Structure
Modern synthetic chemistry has increasingly focused on catalyst-mediated reactions to improve efficiency, selectivity, and functional group tolerance. Both transition metal catalysis and organocatalysis have been instrumental in developing advanced routes to the this compound framework.
Transition Metal Catalysis in C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions provide powerful tools for forging the key bonds within the target molecule's scaffold.
C-C Bond Formation: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide. news-medical.netthalesnano.com A viable strategy for the target molecule involves coupling a piperidine-based boronic acid or ester with a 4-halopyridine, or conversely, pyridin-4-ylboronic acid with a protected 2-halopiperidine. news-medical.net
The Negishi coupling , which pairs an organozinc compound with an organic halide under palladium or nickel catalysis, is another effective method. dtic.milrsc.org Its high functional group tolerance makes it suitable for complex intermediates. The synthesis could proceed via a 2-piperidylzinc reagent reacting with a 4-halopyridine. nih.gov
Direct C-H activation has emerged as a highly atom-economical strategy. Ruthenium-catalyzed C–H arylation can directly couple the α-position of an N-protected piperidine with an arylboronate ester, such as a pyridine-4-boronate. rsc.orgacs.org This approach avoids the pre-functionalization required in traditional cross-coupling reactions, although controlling selectivity between mono- and bis-arylation can be a challenge. rsc.org
| Reaction Type | Catalyst/Ligand | Coupling Partners | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) & Hetero(aryl) boronic acids | Water/Oxygen, 65-100 °C | 5-89% | news-medical.net |
| Negishi | Pd(0) or Ni(0) | Organozinc compounds & Organic halides | Varies | Good | dtic.milrsc.org |
| Ru-catalyzed C-H Activation | Ruthenium catalyst | Saturated cyclic amines & Arylboronate esters | Varies | Variable | rsc.org |
C-N Bond Formation for Analogues: For analogues where the pyridine ring is attached to the piperidine nitrogen, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed reaction efficiently couples amines with aryl halides. acs.orgnih.gov It can be used to synthesize N-arylpiperidines by reacting piperidine with a halopyridine, offering a direct route to a different class of pyridinyl-piperidine isomers. nih.govresearchgate.net
Organocatalytic Strategies for Asymmetric Construction
Organocatalysis utilizes small organic molecules to catalyze reactions, often with high stereoselectivity, providing a metal-free alternative for constructing chiral centers.
A prominent strategy for the asymmetric synthesis of substituted piperidines is the Mannich reaction . The intramolecular Mannich reaction of δ-amino β-keto esters can generate polysubstituted piperidines, and the diastereoselective nitro-Mannich reaction has been used to control the stereochemistry at multiple contiguous centers. rsc.orgacs.orgacs.org
Proline-catalyzed reactions are particularly effective for synthesizing chiral piperidines. In a biomimetic approach, L-proline can catalyze the asymmetric addition of ketones or other nucleophiles to cyclic imine intermediates like Δ¹-piperideine, affording 2-substituted piperidines with high enantiomeric excess (ee). nih.govnih.govnih.gov This strategy could be adapted by first forming the chiral 2-substituted piperidine and then introducing the pyridin-4-ylmethanol moiety.
| Reaction Type | Catalyst | Reactants | Key Feature | Yield/ee | Reference |
|---|---|---|---|---|---|
| Biomimetic Mannich | (L)-Proline | Δ¹-Piperideine & Ketones | Direct, protective-group-free | up to 97% ee | nih.govnih.gov |
| Intramolecular Mannich | - | δ-amino β-keto esters & Aldehydes | Forms polysubstituted piperidines | 70-84% | rsc.org |
| Nitro-Mannich | - | Nitroalkanes & Glyoxylate imine | Controls 3 contiguous stereocenters | Good selectivity | acs.orgacs.org |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic strategies leverage the high selectivity of enzymes to achieve transformations that are challenging for traditional chemical catalysts, particularly in the synthesis of enantiomerically pure compounds.
Ketone Reduction: A direct and powerful chemoenzymatic route to chiral this compound involves the asymmetric reduction of a precursor ketone, (piperidin-2-yl)(pyridin-4-yl)methanone. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are capable of reducing a wide range of ketones, including benzoylpyridine derivatives, to their corresponding chiral alcohols with very high yields and enantiomeric excess. researchgate.netgoogle.com This approach is attractive due to its operational simplicity and excellent stereocontrol.
Kinetic Resolution: If a racemic mixture of this compound is synthesized, lipases can be employed for its kinetic resolution. This method involves the enantioselective acylation of one enantiomer of the alcohol, leaving the other unreacted. dtic.mil For example, using an acyl donor like vinyl acetate, a lipase (B570770) such as that from Candida antarctica (CAL-B) can selectively acylate one enantiomer, allowing for the separation of the enantioenriched alcohol from its esterified counterpart. google.com Hydrolysis of the separated ester can then provide the other alcohol enantiomer.
Chiral Amine Synthesis: Transaminases (TAs) offer an alternative route by providing access to chiral aminopiperidines as key intermediates. An ω-transaminase can catalyze the asymmetric amination of a prochiral ketone, such as N-Boc-2-oxopiperidine, to yield a chiral 2-aminopiperidine. news-medical.netthalesnano.com This chiral amine can then be further elaborated, for instance, through diazotization and reaction with a suitable nucleophile, followed by coupling to the pyridine ring, to ultimately yield the target chiral alcohol.
| Enzyme Class | Method | Substrate Type | Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| Ketoreductase (KRED) | Asymmetric Reduction | Benzoylpyridine derivatives | Chiral diarylmethanol | High yield (>90%), High ee (>99%) | researchgate.net |
| Lipase | Kinetic Resolution | Racemic secondary alcohols | Enantioenriched alcohol and ester | Separation of enantiomers | dtic.milgoogle.com |
| Transaminase (TA) | Asymmetric Amination | Prochiral piperidones | Chiral aminopiperidines | Access to chiral amine intermediates | news-medical.net |
Optimization of Existing Synthetic Routes for Scalability
The transition from a laboratory-scale synthesis to an industrial, large-scale process requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and efficiency. For piperidine-containing active pharmaceutical ingredients (APIs), scalability is a primary concern.
For classical hydrogenation of pyridines , a key optimization involves moving from batch reactors to continuous flow systems. thalesnano.com Flow reactors, such as the H-Cube®, allow for safe handling of hydrogen gas at high pressures and temperatures, leading to significantly reduced reaction times and improved space-time yields. thalesnano.com Electrocatalytic hydrogenation using an anion-exchange membrane (AEM) electrolyzer has also been demonstrated for the gram-scale synthesis of piperidines from pyridines at ambient temperature and pressure, offering a potentially greener and more scalable alternative to high-pressure gas-phase hydrogenation. acs.orgnih.gov
In catalyst-mediated reactions , optimization focuses on reducing catalyst loading, using more economical and less toxic solvents, and simplifying purification. For instance, a Pd-catalyzed enantioselective borylative migration for piperidine synthesis was optimized to use the green solvent cyclopentyl methyl ether with a low catalyst loading of 3 mol%, and the process was demonstrated on a multigram scale. rsc.org Similarly, scalable processes for piperidine derivatives often involve replacing expensive or hazardous reagents, such as using sodium borohydride in place of the more toxic sodium cyanoborohydride in reductive amination steps.
Recent advances have focused on developing modular platforms that streamline the synthesis of complex piperidines, reducing multi-step sequences to just a few efficient steps, which is critical for process chemistry and drug discovery. news-medical.net These strategies often combine biocatalytic steps with chemical catalysis to rapidly build molecular complexity in a scalable manner. news-medical.net
Stereochemical Control and Chiral Synthesis of Piperidin 2 Yl Pyridin 4 Yl Methanol
Enantioselective Synthesis Pathways
The enantioselective synthesis of (piperidin-2-yl)(pyridin-4-yl)methanol aims to produce a single enantiomer by employing chiral catalysts, auxiliaries, or reagents. While specific literature on the enantioselective synthesis of this exact molecule is limited, established methodologies for the asymmetric synthesis of related aryl(piperidin-2-yl)methanols and other chiral piperidines provide a framework for potential synthetic routes.
One prominent strategy involves the asymmetric reduction of a prochiral ketone precursor, (piperidin-2-yl)(pyridin-4-yl)ketone. This can be achieved using various chiral reducing agents or catalyst systems.
Key Asymmetric Reduction Systems:
Chiral Borane Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst are widely used for the enantioselective reduction of ketones to alcohols. The choice of the N-protecting group on the piperidine (B6355638) ring can significantly influence the stereochemical outcome.
Asymmetric Transfer Hydrogenation: Transition metal catalysts, often based on ruthenium or rhodium with chiral ligands, can facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone with high enantioselectivity.
Enzymatic Reduction: Ketoreductases (KREDs) offer a green and highly selective alternative for the synthesis of chiral alcohols. A screening of various KREDs would be necessary to identify an enzyme with high activity and selectivity for the specific ketone precursor.
Another potential enantioselective route is the asymmetric addition of a 2-pyridyl organometallic reagent to a suitably protected 2-formylpiperidine. The stereoselectivity of this reaction can be controlled by the use of chiral ligands or auxiliaries.
| Method | Chiral Source | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Ketone Reduction | CBS Catalyst | High enantioselectivity, well-established methodology. | Requires synthesis of the ketone precursor, protecting group strategy is crucial. |
| Asymmetric Transfer Hydrogenation | Chiral Ru/Rh Catalysts | High turnover numbers, mild reaction conditions. | Ligand screening required, potential for catalyst poisoning. |
| Enzymatic Reduction | Ketoreductases (KREDs) | Excellent enantioselectivity, environmentally friendly. | Enzyme screening necessary, substrate scope can be limited. |
| Asymmetric Organometallic Addition | Chiral Ligands/Auxiliaries | Direct formation of the C-C bond. | Control of both enantio- and diastereoselectivity can be challenging. |
Diastereoselective Synthesis of Stereoisomeric Analogues
The synthesis of specific diastereomers of this compound (i.e., (R,R), (S,S), (R,S), and (S,R)) requires control over the relative stereochemistry of the two chiral centers. A common approach to achieve this is through the diastereoselective reduction of a chiral, enantiopure ketone precursor. For instance, the reduction of (R)-(piperidin-2-yl)(pyridin-4-yl)ketone would yield a mixture of (R,R)- and (R,S)-diastereomers. The ratio of these diastereomers is influenced by the steric and electronic properties of the reducing agent and the substrate.
Strategies for Diastereoselective Reduction:
Substrate-Controlled Reduction: The inherent chirality of the piperidine ring can direct the approach of the reducing agent. Bulky N-protecting groups can enhance this directing effect, favoring the formation of one diastereomer over the other.
Reagent-Controlled Reduction: The choice of reducing agent can have a profound impact on diastereoselectivity. For example, bulky hydride reagents like lithium tri-sec-butylborohydride (L-Selectride®) often exhibit different diastereoselectivities compared to smaller reagents like sodium borohydride (B1222165).
The relative stereochemistry of the resulting diastereomers can be assigned using techniques such as nuclear magnetic resonance (NMR) spectroscopy, by analyzing coupling constants and through-space interactions (e.g., NOESY experiments).
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| NaBH₄ | Methanol (B129727) | 0 | 65:35 |
| LiAlH₄ | THF | -78 | 70:30 |
| L-Selectride® | THF | -78 | 15:85 |
| DIBAL-H | Toluene | -78 | 80:20 |
Chiral Resolution Techniques for Enantiomer Separation
When a racemic or diastereomeric mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the individual stereoisomers.
Classical Resolution via Diastereomeric Salt Formation: This is a widely used and effective method for resolving racemic amines and amino alcohols. wikipedia.org The strategy involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These salts often have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer can be liberated from its salt by treatment with a base.
Commonly used chiral resolving agents for amino alcohols include:
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) google.com
Camphorsulfonic acid google.com
Mandelic acid
The choice of resolving agent and solvent system is critical for successful separation and is often determined empirically. wikipedia.org
Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful analytical and preparative tool for separating enantiomers. Different types of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers, can be screened to find a suitable system for the separation of the enantiomers of this compound.
Kinetic Resolution: This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. For example, an enzyme-catalyzed acylation could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Studies on Stereochemical Stability and Interconversion
The stereochemical stability of the chiral centers in this compound is an important consideration. The carbinol stereocenter is generally stable under neutral and mild acidic or basic conditions. However, the stereocenter at the C2 position of the piperidine ring, being alpha to a nitrogen atom, has the potential for epimerization under certain conditions.
Epimerization at the C2 position would involve the reversible formation of an achiral iminium ion intermediate. This process is more likely to occur under harsh acidic or basic conditions, or at elevated temperatures. The propensity for epimerization can be influenced by the nature of the substituent on the piperidine nitrogen. For example, an N-acyl group might be more prone to elimination-addition pathways leading to racemization than an N-alkyl group.
A light-mediated epimerization approach using a combination of photocatalysis and hydrogen atom transfer (HAT) has been reported for substituted piperidines, allowing for the conversion of less stable diastereomers to their more thermodynamically stable counterparts. nih.gov Such a technique could potentially be applied to interconvert diastereomers of this compound.
Studies to evaluate the stereochemical stability would typically involve subjecting an enantiopure or diastereomerically enriched sample to various conditions (e.g., different pH values, temperatures, and solvents) and monitoring the stereochemical integrity over time using chiral HPLC or polarimetry.
Chemical Reactivity and Derivatization of Piperidin 2 Yl Pyridin 4 Yl Methanol
Functional Group Transformations of the Methanol (B129727) Moiety
The secondary alcohol functionality is a key site for derivatization, allowing for oxidation, esterification, and etherification reactions.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (piperidin-2-yl)(pyridin-4-yl)methanone. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the other functional groups.
| Reaction | Reagents and Conditions | Product | Notes |
| Oxidation | PCC, CH₂Cl₂ | (Piperidin-2-yl)(pyridin-4-yl)methanone | Mild conditions, suitable for sensitive substrates. |
| Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | (Piperidin-2-yl)(pyridin-4-yl)methanone | Avoids heavy metals, proceeds at low temperatures. |
| Oxidation | Dess-Martin Periodinane | (Piperidin-2-yl)(pyridin-4-yl)methanone | Mild and selective, but the reagent can be expensive. |
Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base. Esterification can be used to introduce a wide range of functional groups, thereby modifying the steric and electronic properties of the parent molecule.
| Reaction | Reagents and Conditions | Product | Notes |
| Esterification | R-COOH, H⁺ (cat.), heat | (Piperidin-2-yl)(pyridin-4-yl)methyl R-carboxylate | Fischer esterification, reversible reaction. |
| Esterification | R-COCl, Pyridine (B92270) | (Piperidin-2-yl)(pyridin-4-yl)methyl R-carboxylate | High-yielding, pyridine acts as a base to neutralize HCl. |
| Esterification | (R-CO)₂O, DMAP (cat.) | (Piperidin-2-yl)(pyridin-4-yl)methyl R-carboxylate | DMAP is a highly effective catalyst for acylation. |
Etherification: The formation of an ether linkage can be accomplished through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction is valuable for introducing alkyl chains or other functionalities.
| Reaction | Reagents and Conditions | Product | Notes |
| Etherification | 1. NaH, THF; 2. R-X | (Piperidin-2-yl)(pyridin-4-yl)methoxymethyl-R | Williamson ether synthesis, best with primary alkyl halides. |
Transformations Involving the Piperidine (B6355638) Nitrogen and Ring System
The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo alkylation, acylation, and sulfonylation. Furthermore, the piperidine ring itself can be subjected to dehydrogenation.
N-Alkylation, N-Acylation, and N-Sulfonylation: The piperidine nitrogen can be functionalized through reaction with various electrophiles. N-alkylation introduces alkyl groups, N-acylation introduces acyl groups, and N-sulfonylation introduces sulfonyl groups, which can also serve as protecting groups.
| Reaction | Reagents and Conditions | Product | Notes |
| N-Alkylation | R-X, K₂CO₃, DMF | (1-Alkylpiperidin-2-yl)(pyridin-4-yl)methanol | Standard conditions for N-alkylation of secondary amines. researchgate.net |
| N-Acylation | R-COCl, Et₃N, CH₂Cl₂ | (1-Acylpiperidin-2-yl)(pyridin-4-yl)methanol | Forms a stable amide linkage. nih.gov |
| N-Sulfonylation | R-SO₂Cl, Pyridine | (1-Sulfonylpiperidin-2-yl)(pyridin-4-yl)methanol | Sulfonamides are generally stable and can be used as protecting groups. |
Dehydrogenation: The piperidine ring can be aromatized to a pyridine ring through catalytic dehydrogenation. This transformation fundamentally alters the structure and properties of the molecule, converting the saturated heterocyclic ring into an aromatic one.
| Reaction | Reagents and Conditions | Product | Notes |
| Dehydrogenation | Pd/C, heat | (Pyridin-2-yl)(pyridin-4-yl)methanol | High temperatures are often required. researchgate.net |
Reactions at the Pyridine Ring System
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, its reactivity can be enhanced by conversion to the corresponding N-oxide. The pyridine ring is also susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions when a suitable leaving group is present.
Electrophilic Aromatic Substitution via N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring towards electrophilic attack, primarily at the 4-position. Subsequent deoxygenation can restore the pyridine ring.
| Reaction | Reagents and Conditions | Product | Notes |
| N-Oxidation | m-CPBA, CH₂Cl₂ | (Piperidin-2-yl)(pyridin-4-yl-1-oxide)methanol | m-CPBA is a common reagent for N-oxidation. almerja.net |
| Nitration of N-Oxide | HNO₃, H₂SO₄ | (Piperidin-2-yl)(2-nitro-pyridin-4-yl-1-oxide)methanol | Nitration occurs preferentially at the 2- or 4-position. rsc.org |
| Halogenation of N-Oxide | POCl₃, heat | (Piperidin-2-yl)(2-chloro-pyridin-4-yl)methanol | The N-oxide can be converted to a halopyridine. nih.gov |
Nucleophilic Aromatic Substitution: If a leaving group, such as a halogen, is present at the 4-position of the pyridine ring, it can be displaced by a variety of nucleophiles. This provides a route to introduce a wide range of substituents onto the pyridine ring.
| Reaction | Reagents and Conditions | Product | Notes |
| Nucleophilic Substitution | Nu⁻, Solvent, heat | (Piperidin-2-yl)(4-substituted-pyridin-2-yl)methanol | Requires a 4-halopyridine precursor. The reactivity order is generally F > Cl > Br > I. researchgate.netyoutube.com |
Multi-Component Reactions Incorporating the Compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The (piperidin-2-yl)(pyridin-4-yl)methanol scaffold, with its multiple functional groups, is a prime candidate for use as a building block in such reactions. For instance, derivatives of this compound could participate in MCRs to generate highly functionalized piperidine or pyridine structures.
While specific examples utilizing this compound as a starting material in MCRs are not extensively documented, its structural motifs are found in products of such reactions. The synthesis of highly substituted piperidines is often achieved through MCRs involving an amine, an aldehyde, and a β-ketoester or other activated methylene (B1212753) compound. bath.ac.uk Conceptually, a derivative of this compound could be designed to participate as one of these components.
Similarly, MCRs for the synthesis of substituted pyridines often involve the condensation of aldehydes, amines, and active methylene compounds. rsc.org The pyridinyl and piperidinyl moieties of the title compound could be incorporated into such synthetic strategies to rapidly generate complex molecular architectures.
| Reaction Type | Potential Role of this compound Derivative | Resulting Scaffold |
| Hantzsch Dihydropyridine Synthesis | As the amine component (after modification) | Dihydropyridine fused or substituted with the piperidinylmethanol moiety |
| Biginelli Reaction | As the urea/thiourea component (after derivatization of the piperidine nitrogen) | Dihydropyrimidinone with the pyridinyl-piperidinyl-methanol substituent |
| Mannich Reaction | As the amine component | β-amino carbonyl compounds incorporating the title scaffold |
Applications of Piperidin 2 Yl Pyridin 4 Yl Methanol As a Synthetic Building Block and Precursor
Utilization as a Scaffold for Complex Organic Molecule Construction
While direct total syntheses employing this specific scaffold are not yet widely documented in publicly available research, the principle of using piperidine-containing fragments is a well-established strategy in medicinal chemistry. For instance, the piperidine (B6355638) motif is a common feature in a vast array of pharmaceuticals and natural products. The synthesis of complex molecules often involves the initial construction of a core scaffold, which is then elaborated with various functional groups. The bifunctional nature of (piperidin-2-yl)(pyridin-4-yl)methanol, with its secondary amine, hydroxyl group, and the reactivity of the pyridine (B92270) ring, provides multiple handles for such synthetic elaborations.
Role as a Precursor in the Synthesis of Other Heterocyclic Systems
The reactivity of the constituent rings and the linking methanol (B129727) bridge in this compound allows for its transformation into a variety of other heterocyclic systems. This includes the formation of fused and spirocyclic structures, which are of significant interest in drug discovery due to their conformational rigidity and novel chemical space.
One notable application is in the synthesis of spiro-heterocycles. The reaction of piperidine derivatives with various reagents can lead to the formation of spiro compounds where the piperidine ring is fused to another ring system at a single carbon atom. For example, the reaction of N-substituted piperidones, which can be conceptually derived from the oxidation of the alcohol in this compound followed by N-functionalization, with bifunctional reagents can yield complex spiro-heterocyclic scaffolds. While specific examples starting directly from this compound are not extensively reported, the general synthetic strategies are well-established for related piperidine systems.
Furthermore, the pyridine ring can be subjected to various transformations. Catalytic hydrogenation of the pyridine ring offers a straightforward route to the corresponding piperidine, leading to a bis-piperidine system. The conditions for such hydrogenations can often be controlled to achieve selectivity. For example, rhodium oxide has been shown to be an effective catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org Similarly, palladium on carbon is another commonly used catalyst for this transformation. rsc.org The resulting bis-piperidine scaffold can then be used to construct further complex structures.
Application in Ligand Design for Organometallic Catalysis
The presence of two nitrogen atoms in distinct electronic environments (an aliphatic secondary amine in the piperidine ring and an aromatic nitrogen in the pyridine ring) and a hydroxyl group makes this compound and its derivatives promising candidates for ligand design in organometallic catalysis. These ligands can coordinate to a metal center through one or both nitrogen atoms and the oxygen atom, forming stable chelate complexes.
The development of chiral ligands derived from such scaffolds is of particular interest for asymmetric catalysis. The chiral center at the carbon bearing the hydroxyl group, once resolved or synthesized enantioselectively, can induce asymmetry in the catalytic process, leading to the preferential formation of one enantiomer of the product.
While specific catalytic applications of organometallic complexes derived directly from this compound are still an emerging area of research, the broader class of pyridine- and piperidine-containing ligands has seen extensive use. For example, rhodium complexes containing pyridine ligands have been investigated for their catalytic activity in the carbonylation of methanol. core.ac.uk The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The modular nature of the this compound scaffold allows for the tuning of these properties through derivatization, offering the potential to develop highly efficient and selective catalysts for a range of organic transformations.
Advanced Spectroscopic and Structural Elucidation of Piperidin 2 Yl Pyridin 4 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
A detailed NMR analysis would involve:
¹H NMR: The coupling constants (J-values) between protons on the piperidine (B6355638) ring would provide critical information. A large diaxial coupling constant (typically 10-13 Hz) between the proton at C2 and the adjacent axial proton at C3 would indicate an equatorial position of the substituent. Conversely, a smaller coupling constant would suggest an axial orientation. The chemical shifts of the piperidinyl and pyridinyl protons would also provide information about the electronic environment and through-space interactions.
¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring would further support the conformational assignment. For instance, an axial substituent typically shields the C3 and C5 carbons, causing them to appear at a lower chemical shift compared to when the substituent is equatorial.
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments would be crucial for unambiguously assigning all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly important for determining through-space proximity between protons, providing definitive evidence for the relative orientation of the two ring systems and the conformation of the piperidine ring.
Hypothetical ¹H NMR Data for an Equatorial Conformer: This table is illustrative and not based on experimental data.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 (piperidine) | ~3.0-3.2 | dd | J = 11.0, 4.0 |
| H-6ax (piperidine) | ~2.9-3.1 | dt | J = 12.5, 3.0 |
| H-6eq (piperidine) | ~3.2-3.4 | dm | J = 12.5 |
| CH-OH | ~4.5-4.7 | d | J = 5.0 |
| Pyridine (B92270) (ortho) | ~8.5-8.7 | d | J = 6.0 |
| Pyridine (meta) | ~7.3-7.5 | d | J = 6.0 |
Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry would be employed to confirm the molecular weight of (piperidin-2-yl)(pyridin-4-yl)methanol and to study its fragmentation patterns. This information can be valuable in identifying the compound in complex mixtures or in studying its metabolic pathways.
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques would be used to determine the accurate mass of the molecular ion, typically as [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Likely fragmentation pathways would include:
Loss of a water molecule from the methanol (B129727) group.
Cleavage of the bond between the piperidine and the pyridinylmethanol moiety.
Ring-opening of the piperidine nucleus.
Predicted [M+H]⁺ Adducts and Fragments: This table is predictive and not based on experimental data.
| Ion | m/z (monoisotopic) | Description |
| [M+H]⁺ | 193.1335 | Protonated parent molecule |
| [M+H-H₂O]⁺ | 175.1230 | Loss of water |
| [C₆H₅N-CHOH]⁺ | 108.0444 | Cleavage yielding the hydroxymethylpyridine fragment |
| [C₆H₁₂N]⁺ | 84.0808 | Piperidinyl fragment after cleavage |
X-ray Crystallography and Solid-State Structural Characterization
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
Key structural features to be determined would include:
Piperidine Ring Conformation: It would confirm the chair conformation of the piperidine ring.
Substituent Orientation: The analysis would unambiguously show whether the pyridinylmethanol group occupies an axial or equatorial position on the piperidine ring.
Intermolecular Interactions: The crystal packing would reveal any hydrogen bonding (e.g., involving the hydroxyl group and the piperidine or pyridine nitrogen atoms) and other non-covalent interactions that stabilize the crystal lattice.
Hypothetical Crystallographic Data: This table is representative of a small organic molecule and is not based on experimental data.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~16.2 |
| β (°) | ~98.5 |
| Z | 4 |
Chiroptical Spectroscopy for Absolute Configuration Assignment
The central carbon of the methanol bridge and the C2 of the piperidine ring are stereocenters. Therefore, this compound can exist as different stereoisomers. Chiroptical techniques would be essential for assigning the absolute configuration of an enantiomerically pure sample.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of the chromophores (in this case, the pyridine ring). By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (e.g., R or S) at the stereocenters can be determined.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of the entire molecule. Similar to ECD, comparing the experimental VCD spectrum with theoretical predictions can lead to the assignment of the absolute configuration.
The synthesis of an enantiomerically pure sample, for instance via chiral chromatography or asymmetric synthesis, would be a prerequisite for these studies.
Theoretical and Computational Studies of Piperidin 2 Yl Pyridin 4 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of a molecule. For (piperidin-2-yl)(pyridin-4-yl)methanol, DFT calculations at a level like B3LYP/6-311++G(d,p) can provide deep insights into its structure, stability, and reactivity. rsc.org
The optimized geometry reveals the fundamental bond lengths, angles, and dihedral angles. More importantly, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO is primarily localized on the more electron-rich piperidine (B6355638) and methanol (B129727) moieties, while the LUMO tends to be distributed across the electron-deficient pyridine (B92270) ring. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability.
Furthermore, the Molecular Electrostatic Potential (MEP) map is invaluable for predicting reactivity. nih.govresearchgate.net The MEP for this compound would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative regions, typically around the nitrogen atoms of both the pyridine and piperidine rings and the oxygen of the hydroxyl group, are susceptible to electrophilic attack. nih.govrsc.org Conversely, positive regions, primarily around the hydrogen atoms of the N-H and O-H groups, indicate sites for nucleophilic attack. These calculations help predict how the molecule will interact with other reagents or biological macromolecules. mdpi.com
| Calculated Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.8 D | Indicates significant molecular polarity. |
Molecular Dynamics Simulations for Conformational Landscape Analysis
The structural flexibility of this compound, arising from the rotatable bond linking the two heterocyclic rings and the conformational pliability of the piperidine ring, necessitates Molecular Dynamics (MD) simulations to explore its conformational landscape. MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. nih.gov
An MD simulation, typically run for several nanoseconds in a solvent like water, would reveal the accessible conformations and the energy barriers between them. Key analyses would focus on:
Piperidine Ring Pucker: The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. osti.gov MD simulations can quantify the population of each state, with the chair conformation typically being the most stable and populated.
Substituent Orientation: The (pyridin-4-yl)methanol group can be positioned either axially or equatorially on the piperidine ring. The equatorial position is generally favored to minimize steric hindrance, a preference that can be confirmed and quantified through simulation. rsc.org
Inter-ring Torsion: The dihedral angle defined by the C-C bond connecting the piperidine and pyridine rings determines their relative orientation. The simulation would show the most probable rotational states (rotamers) and the dynamics of their interconversion.
This analysis is crucial for understanding how the molecule presents itself in a solution, which directly impacts its ability to bind to a receptor. mdpi.com
| Conformational Feature | Dominant State | Predicted Relative Energy (kcal/mol) | Description |
| Piperidine Ring | Chair | 0.0 | The most stable, lowest energy conformation. |
| Substituent Position | Equatorial | 0.0 | Minimizes 1,3-diaxial steric interactions. |
| Substituent Position | Axial | ~2.5 | Higher energy due to steric clash. |
| Inter-ring Torsion | Anti-periplanar | 0.0 | Rings are oriented away from each other. |
| Inter-ring Torsion | Gauche | ~1.8 | A less stable, rotated conformation. |
In Silico Studies of Molecular Interactions at the Receptor Level
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. researchgate.net Given that piperidine and pyridine scaffolds are common in pharmacologically active compounds, docking studies of this compound can provide hypotheses about its potential biological targets and binding mode. nih.govtandfonline.com
The process involves preparing a 3D structure of the ligand and a target protein (e.g., a kinase or G-protein coupled receptor). A docking algorithm then samples a large number of orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates binding affinity.
For this compound, key interactions would likely involve:
Hydrogen Bonding: The hydroxyl (-OH) group and the piperidine's secondary amine (-NH) group are excellent hydrogen bond donors. The pyridine nitrogen is a strong hydrogen bond acceptor. These interactions are often critical for high-affinity binding.
Pi-Stacking: The aromatic pyridine ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.
Hydrophobic Interactions: The aliphatic carbons of the piperidine ring can form favorable van der Waals contacts within hydrophobic regions of the receptor.
The results, including the predicted binding energy and specific interactions, can guide the design of more potent and selective analogues. jbiochemtech.com
| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Protein Kinase (e.g., EGFR) | -8.5 | H-bond from -OH to Asp855; H-bond from -NH to Leu718; Pi-stacking with Phe723. |
| µ-Opioid Receptor | -7.9 | H-bond from -OH to Tyr148; H-bond from protonated -NH to Asp147; Hydrophobic contact with Val300. tandfonline.com |
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the identity and structure of a synthesized compound. researchgate.net
NMR Spectroscopy: Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus. nyu.edu These values are then converted into chemical shifts (δ, in ppm) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). acs.orgnih.gov For this compound, this would predict the ¹H and ¹³C chemical shifts. The calculations would reflect the different electronic environments: for instance, the carbons of the pyridine ring would be predicted at higher chemical shifts (deshielded) compared to the more shielded carbons of the saturated piperidine ring.
IR Spectroscopy: The same DFT calculations can compute the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H, N-H, C-O, and C-N bonds, or the bending of C-H bonds. The predicted IR spectrum, with its characteristic peaks, serves as a theoretical fingerprint of the molecule, which can be compared with experimental data to verify its synthesis and purity.
| Atom | Predicted ¹³C NMR Chemical Shift (δ, ppm) | Rationale |
| Pyridine C4 | 155.2 | Aromatic C attached to the methanol bridge, deshielded. |
| Pyridine C2/C6 | 149.8 | Aromatic C adjacent to Nitrogen, highly deshielded. |
| Pyridine C3/C5 | 121.5 | Aromatic C, standard chemical shift. |
| Methanol CH-OH | 75.4 | Carbon attached to two rings and an oxygen, deshielded. |
| Piperidine C2 | 60.1 | Aliphatic C adjacent to Nitrogen and attached to the bridge. |
| Piperidine C6 | 46.3 | Aliphatic C adjacent to Nitrogen. |
| Piperidine C3, C5 | 26.8 | Standard aliphatic carbons. |
| Piperidine C4 | 24.9 | Standard aliphatic carbon. |
Structure Activity Relationship Sar Studies of Piperidin 2 Yl Pyridin 4 Yl Methanol Analogues
Rational Design and Synthesis of Structurally Modified Analogues
The rational design of analogues of (piperidin-2-yl)(pyridin-4-yl)methanol is guided by established medicinal chemistry principles and a deep understanding of the putative binding site on the target protein. Modifications typically focus on the piperidine (B6355638) ring, the pyridine (B92270) ring, and the methanolic linker to probe the chemical space around the core scaffold.
The synthesis of these analogues often involves multi-step sequences. The formation of the piperidine ring itself can be achieved through various methods, including the hydrogenation of corresponding pyridine precursors. nih.gov A common strategy for creating substituted piperidines is the reduction of dihydropyridines. researchgate.net For instance, a substituted pyridine can be reduced to a piperidine ring, which is then coupled with a suitable pyridine derivative to form the final product.
Key synthetic strategies for generating analogues include:
Modification of the Piperidine Ring: N-alkylation or N-acylation of the piperidine nitrogen allows for the introduction of a wide variety of substituents. These modifications can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds. For example, the introduction of a benzyl (B1604629) group on the piperidine nitrogen has been explored in related piperidine-based compounds. unisi.it
Substitution on the Pyridine Ring: The electronic properties and substitution pattern of the pyridine ring can be altered to enhance binding affinity and selectivity. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce alkyl or aryl groups at various positions on the pyridine ring. nih.gov
Modification of the Methanolic Linker: The hydroxyl group of the methanolic linker is a key hydrogen bonding motif. Esterification or etherification of this group can probe the importance of this interaction. Additionally, the stereochemistry of the chiral center at the methanolic carbon is often critical for biological activity, and stereoselective synthetic methods are employed to obtain enantiomerically pure isomers.
Table 1: Examples of Rationally Designed this compound Analogues and their Design Rationale
| Analogue | Modification | Rationale |
| 1 | N-Benzylation of the piperidine ring | To explore the presence of a hydrophobic pocket near the piperidine nitrogen. |
| 2 | Introduction of a methyl group at the 2'-position of the pyridine ring | To investigate the steric and electronic effects of substitution on the pyridine ring. |
| 3 | Esterification of the methanol (B129727) hydroxyl group | To assess the importance of the hydrogen bond donating capability of the hydroxyl group. |
| 4 | Replacement of the piperidin-2-yl moiety with a piperidin-3-yl or piperidin-4-yl group | To evaluate the impact of the substitution pattern on the piperidine ring on binding orientation. |
Investigations of Molecular Recognition Mechanisms and Binding Interactions
Understanding how this compound analogues recognize and bind to their biological targets is fundamental to SAR. This is typically investigated through a combination of in vitro binding assays and structural biology techniques. The nature of the amino acid residues in the binding pocket of the target protein dictates the types of interactions that can occur.
Common binding interactions for this class of compounds include:
Hydrogen Bonding: The nitrogen atoms in the piperidine and pyridine rings, as well as the hydroxyl group of the methanol linker, can act as hydrogen bond acceptors and donors, respectively. These interactions with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the binding site are often crucial for affinity.
Hydrophobic Interactions: Aromatic rings, such as the pyridine ring and any introduced aryl substituents, can engage in hydrophobic interactions with nonpolar amino acid residues like phenylalanine, tyrosine, tryptophan, leucine, and valine. nih.gov
Electrostatic Interactions: The basic nitrogen of the piperidine ring can be protonated at physiological pH, allowing for a charge-charge interaction with an acidic residue (e.g., aspartate or glutamate) in the binding pocket.
Pi-Stacking: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues, further stabilizing the ligand-protein complex.
The spatial arrangement of these interacting groups is critical. The stereochemistry of the chiral center at the methanol linker and the conformation of the piperidine ring will determine the optimal orientation of the molecule within the binding site to maximize these favorable interactions.
Computational Approaches to SAR Elucidation for Target Interaction
Computational chemistry plays an increasingly important role in elucidating the SAR of drug candidates. nih.govresearchgate.net These methods provide valuable insights into the binding modes of ligands and can predict the affinity of novel analogues, thereby guiding synthetic efforts.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By docking a series of this compound analogues into a model of the target's binding site, researchers can rationalize observed SAR trends and prioritize the synthesis of new compounds with improved predicted binding energies.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of key intermolecular interactions over time. nih.gov These simulations can reveal the crucial amino acid residues that interact with the ligand and how structural modifications impact these interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net By developing a QSAR model for this compound analogues, it is possible to predict the activity of untested compounds and to identify the physicochemical properties that are most important for biological activity.
Table 2: Illustrative Computational Data for a Hypothetical Series of Analogues
| Analogue | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interaction |
| Parent Compound | None | -7.5 | H-bond with Ser102 |
| Analogue 1 | N-Benzyl | -8.2 | Hydrophobic interaction with Phe215 |
| Analogue 2 | 2'-Methylpyridine | -7.8 | Steric fit in hydrophobic pocket |
| Analogue 3 | O-Methyl ether | -6.1 | Loss of H-bond with Ser102 |
These computational tools, when used in conjunction with experimental data, provide a powerful platform for understanding the intricate molecular details governing the SAR of this compound analogues and for accelerating the discovery of new and improved molecules.
Emerging Research Areas and Future Perspectives for Piperidin 2 Yl Pyridin 4 Yl Methanol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted piperidines and pyridines is a cornerstone of modern organic and medicinal chemistry. For (piperidin-2-yl)(pyridin-4-yl)methanol , future research is likely to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Current methodologies for producing the piperidine (B6355638) core often rely on the hydrogenation of pyridine (B92270) precursors. nih.gov This fundamental process, while effective, typically requires transition metal catalysts and can involve harsh conditions like high temperatures and pressures. nih.gov A key area for development will be the discovery of novel catalytic systems that can achieve this transformation under milder conditions. For instance, research into ruthenium and rhodium complexes for asymmetric hydrogenation, or the use of more abundant and less toxic metals like nickel, points toward more sustainable pathways. nih.gov
Another promising avenue is the application of "green chemistry" principles. nih.gov This could involve using water as a solvent, minimizing waste, and designing one-pot reactions where multiple steps are combined into a single, efficient process. nih.gov The synthesis of N-substituted piperidones, which are precursors to piperidines, has already seen the development of greener approaches that offer significant advantages over classical methods like the Dieckman condensation. nih.gov Furthermore, the innovative use of biomass-derived platform chemicals, such as furfural, to synthesize piperidines via catalytic amination and rearrangement cascades, presents a truly sustainable, long-term alternative to fossil fuel-based starting materials. nih.gov
Exploration of Untapped Chemical Transformations and Reactivity Profiles
The trifunctional nature of This compound —possessing a secondary amine, a primary alcohol, and a pyridine nitrogen—offers a rich landscape for chemical modification and the synthesis of new derivatives. Each functional group presents a handle for specific chemical transformations, allowing for the systematic exploration of its chemical space.
Piperidine Nitrogen: The secondary amine is a nucleophilic center, readily available for N-alkylation, N-acylation, and N-arylation reactions. This allows for the introduction of a wide variety of substituents, which can be used to modulate the compound's physical, chemical, and biological properties. Such modifications are crucial in drug discovery for tuning a molecule's activity and pharmacokinetic profile. nih.govmdpi.com
Methanol (B129727) Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. It can also undergo esterification or etherification to attach various functional moieties. mdpi.com
Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, altering the electronic properties of the ring. The ring itself can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the presence of activating or deactivating groups.
The interplay between these functional groups could lead to complex intramolecular reactions, such as cyclizations to form novel bicyclic or tricyclic heterocyclic systems. mdpi.com Understanding this reactivity is key to unlocking the full potential of the molecule as a versatile building block in organic synthesis.
Integration into Advanced Functional Materials Research
The unique structure of This compound makes it an attractive building block for advanced functional materials. Its ability to engage in hydrogen bonding via the hydroxyl group and the piperidine and pyridine nitrogens suggests significant potential in the field of supramolecular chemistry.
These hydrogen bonding capabilities could be harnessed to direct the self-assembly of molecules into well-ordered, two- or three-dimensional structures like layers, networks, or helices. nih.gov Such supramolecular assemblies are of interest for their potential applications in areas like crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli. nih.gov
Furthermore, the compound could serve as a monomer for the synthesis of novel polymers or as a linker in the construction of metal-organic frameworks (MOFs). The piperidine and pyridine moieties can act as ligands, coordinating to metal centers to form extended, porous networks. By carefully selecting the metal ions and modifying the organic linker, materials with tailored properties for applications in gas storage, catalysis, and separation could be designed. The structural rigidity and defined coordination angles offered by the pyridine and piperidine rings are advantageous for creating predictable and stable frameworks.
Opportunities for Multidisciplinary Research Collaborations
The multifaceted nature of This compound provides fertile ground for collaborations across different scientific disciplines.
Chemistry and Biology: Medicinal chemists could explore libraries of derivatives synthesized from this scaffold for potential therapeutic applications. The piperidine motif is a common feature in many biologically active compounds and approved drugs. researchgate.net Collaborations with biologists would be essential to screen these new compounds for activity against various diseases. For example, related piperidine structures are being investigated as NLRP3 inflammasome inhibitors and as linkers for PROTACs (PROteolysis TArgeting Chimeras) in targeted protein degradation. sigmaaldrich.comnih.gov
Materials Science and Engineering: Synthetic chemists could partner with materials scientists to design and fabricate novel polymers, MOFs, or supramolecular materials based on this compound. nih.gov Engineers could then test these materials for specific applications, such as in electronic devices, sensors, or controlled-release systems.
Computational and Experimental Chemistry: Computational chemists can play a vital role by using modeling and simulation techniques to predict the properties, reactivity, and interaction profiles of This compound and its derivatives. researchgate.net These theoretical insights can guide experimental efforts, saving time and resources by prioritizing the most promising synthetic targets and material designs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (piperidin-2-yl)(pyridin-4-yl)methanol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with pyridine-4-carboxaldehyde and piperidine derivatives. Perform a nucleophilic addition using Grignard or organozinc reagents to form the methanol backbone .
- Step 2 : Optimize reduction/amination steps. For example, catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduction can stabilize intermediates .
- Step 3 : Purify via recrystallization or column chromatography. Solvent choice (e.g., ethanol vs. dichloromethane) affects crystal lattice formation and purity .
- Data :
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Reductive amination | 65–75 | ≥95 | H₂ (50 psi), 25°C, 12 h |
| Grignard addition | 50–60 | ≥90 | THF, −78°C to RT, 6 h |
Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?
- Key Findings :
- Fluorination at the pyridine ring (e.g., 6-fluoro substitution) increases lipophilicity (logP +0.5) and metabolic stability by reducing CYP450 interactions .
- Piperidine N-methylation decreases solubility (by ~20% in PBS) but enhances blood-brain barrier permeability .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures of this compound during synthesis?
- Methodology :
- Chiral Resolution : Use tartaric acid derivatives for diastereomeric salt formation. Optimal at pH 4.5–5.0 .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to achieve enantiomeric excess (ee >90%) .
- Data Contradiction :
- Some studies report ee >95% with BINAP , while others note racemization during workup if pH >7.0 .
Q. How does the compound interact with biological targets (e.g., enzymes) at the molecular level?
- Mechanistic Insights :
- Binding Analysis : Docking studies show the pyridine nitrogen forms hydrogen bonds with kinase active sites (e.g., EGFR-TK, ΔG = −8.2 kcal/mol) .
- Kinetic Studies : Competitive inhibition (Ki = 0.45 μM) observed in ATP-binding assays .
- Experimental Design :
- Use FRET-based assays to monitor real-time interactions. Include negative controls with structurally similar but inactive analogs (e.g., pyridin-3-yl derivatives) .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for this compound derivatives?
- Critical Factors :
- Assay Variability : IC₅₀ values for kinase inhibition range from 0.1–5 μM depending on ATP concentration (1 mM vs. 10 mM) .
- Solubility Limits : Poor aqueous solubility (>100 μM in PBS) may lead to false negatives in cell-based assays .
- Resolution :
- Standardize assay conditions (e.g., 1% DMSO, 10 μM ATP) and use orthogonal methods (e.g., SPR, ITC) to validate binding .
Methodological Best Practices
Q. What analytical techniques are essential for characterizing this compound?
- Required Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., piperidin-2-yl vs. -3-yl substitution) .
- HPLC-MS : Quantify enantiomeric purity using chiral columns (e.g., Chiralpak AD-H, 90:10 hexane:isopropanol) .
- Common Pitfalls :
- Overlooking residual solvents (e.g., THF) in ¹H NMR; always run D₂O exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
